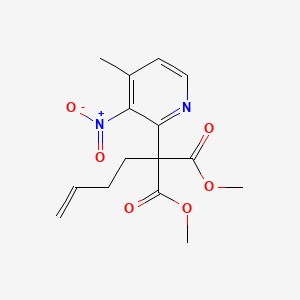
Dimethyl 2-(3-Buten-1-yl)-2-(4-methyl-3-nitro-2-pyridyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32202803 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202803 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32202803 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate and refine the compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32202803 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving MFCD32202803 often require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products
The major products formed from the reactions of MFCD32202803 depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32202803 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: MFCD32202803 is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of MFCD32202803 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of signaling pathways, or changes in gene expression.
Propiedades
Fórmula molecular |
C15H18N2O6 |
|---|---|
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
dimethyl 2-but-3-enyl-2-(4-methyl-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C15H18N2O6/c1-5-6-8-15(13(18)22-3,14(19)23-4)12-11(17(20)21)10(2)7-9-16-12/h5,7,9H,1,6,8H2,2-4H3 |
Clave InChI |
VUUGXFSEZATLBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(CCC=C)(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
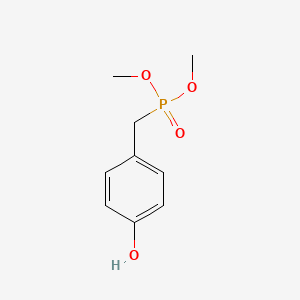

![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
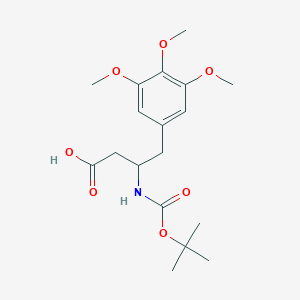
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
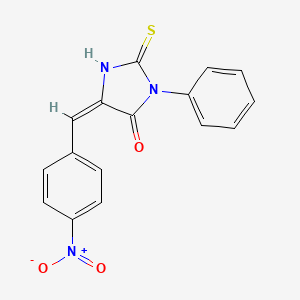
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)


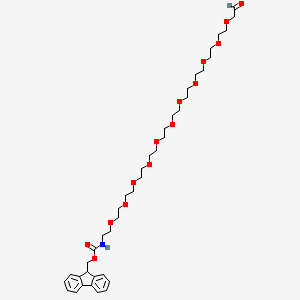
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
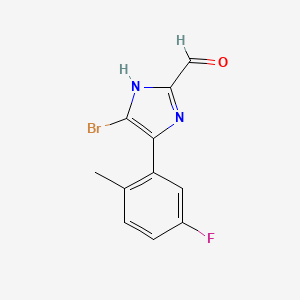
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
